

# gabapentin enacarbil pharmacokinetics

## absorption MCT-1 SMVT transporters

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### Compound Focus: Gabapentin Enacarbil

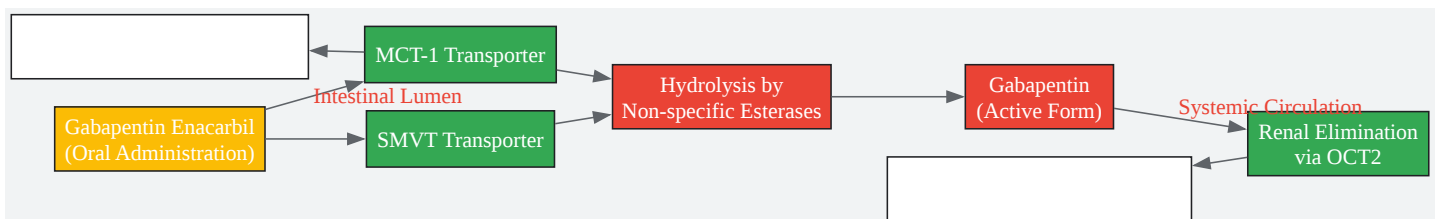
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## Transport Mechanisms and Absorption Pathway

**Gabapentin enacarbil** utilizes specific high-capacity transporters for absorption, followed by conversion to the active drug, gabapentin. The diagram below illustrates this pathway and the sites of potential drug interactions.



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**Gabapentin enacarbil** absorption, conversion, and potential drug interaction sites.

- Key Transporters: Unlike gabapentin, which is absorbed by a low-capacity, saturable L-type amino acid transporter primarily in the upper small intestine, gabapentin enacarbil is a substrate for monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent

**multivitamin transporter (SMVT)** [1] [2]. These are high-capacity nutrient transporters expressed throughout the entire intestinal tract, including the colon [3] [1].

- **Post-Absorption Conversion:** After active transport into the intestinal cells (enterocytes), **gabapentin enacarbil** is rapidly and completely hydrolyzed by non-specific carboxylesterases to release gabapentin and an inert metabolite [3] [4] [2]. The gabapentin then enters the systemic circulation.

## Quantitative Pharmacokinetic and Interaction Data

The distinct absorption pathway of **gabapentin enacarbil** results in superior pharmacokinetic properties compared to gabapentin and influences its interaction profile.

**Table 1: Key Pharmacokinetic Improvements of Gabapentin Enacarbil vs. Gabapentin**

Parameter	Gabapentin	Gabapentin Enacarbil	Significance
<b>Absorption Transporters</b>	Low-capacity L-type amino acid transporter [1]	High-capacity MCT-1 and SMVT [3] [1]	Avoids saturation; enables higher and consistent absorption.
<b>Site of Absorption</b>	Primarily upper small intestine [1]	Throughout the small and large intestine [3] [1]	Enables extended-release formulation and colonic absorption.
<b>Bioavailability</b>	Dose-dependent (27%-60%); decreases at higher doses [1] [5]	Significantly improved; ~75% in humans [1]	Provides dose-proportional exposure.
<b>Dosing Proportionality</b>	Non-linear (saturable) [1] [5]	Linear up to at least 2100 mg (extended-release) [1]	Predictable plasma concentrations.

**Table 2: Clinically Observed Drug-Drug Interactions at Steady State [3]**

Interaction Partner	Impact on Gabapentin Exposure	Proposed Mechanism
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| **Naproxen (500 mg twice daily)** | •  $C_{ss,max}$ : ↑ 8% •  $AUC_{ss}$ : ↑ 13% | Competition for the **MCT-1** transporter during intestinal absorption. | | **Cimetidine (400 mg four times daily)** | •  $AUC_{ss}$ : ↑ 24% • **Renal Clearance**: Decreased | Competition for the **OCT2** transporter during active renal secretion. |

## Detailed Experimental Protocols for Key Studies

The following outlines the methodology from the pivotal clinical drug interaction studies, providing a template for similar pharmacokinetic investigations [3].

### 1. Study Design and Population

- **Design:** Two separate, open-label, three-period, fixed-sequence studies.
- **Objective:** To assess the pharmacokinetic interaction of **gabapentin enacarbil** with naproxen and with cimetidine at steady state.
- **Subjects:** Each study enrolled 12 healthy adults (age 18-55) with normal renal function (creatinine clearance  $\geq 80$  mL/min) [3].

**2. Dosing Regimen to Achieve Steady State** The studies were designed to ensure all drugs reached steady-state concentrations before pharmacokinetic assessment.

**Table 3: Dosing Schedule for Drug Interaction Studies**

Study	Period 1	Period 2	Period 3
<b>Gabapentin Enacarbil + Naproxen</b>	Gabapentin enacarbil 1200 mg once daily (5 days)	Washout → Naproxen 500 mg twice daily (5 days)	Gabapentin enacarbil 1200 mg + Naproxen 500 mg (5 days)
<b>Gabapentin Enacarbil + Cimetidine</b>	Gabapentin enacarbil 1200 mg once daily (4 days)	Washout → Cimetidine 400 mg four times daily (4 days)	Gabapentin enacarbil 1200 mg + Cimetidine 400 mg (4 days)

### 3. Key Pharmacokinetic and Safety Measurements

- **Pharmacokinetic Sampling:** Blood samples were collected to determine the steady-state parameters of gabapentin, including maximum plasma concentration ( $C_{ss,max}$ ), time to

$C_{ss,max}$  ( $T_{ss,max}$ ), area under the plasma concentration-time curve during a dosing interval ( $AUC_{ss}$ ), and renal clearance ( $CL_r$ ) [3].

- **Tolerability Assessment:** Safety was evaluated by monitoring adverse events, clinical laboratory results, vital signs, and electrocardiograms throughout the study [3].

## Key Takeaways for Drug Development

- **Rational Prodrug Design: Gabapentin enacarbil** exemplifies a successful strategy of leveraging high-capacity, non-saturable nutrient transporters (MCT-1/SMVT) to overcome the pharmacokinetic flaws of a parent drug [1] [2].
- **Predictable, Low-Risk Interaction Profile:** The clinical studies demonstrate that interactions at MCT-1 and OCT2 with common medications like naproxen and cimetidine are **not clinically significant enough to require dose adjustment** [3] [6].
- **Differentiation from Gabapentin:** The fundamental difference in absorption mechanisms makes **gabapentin enacarbil** a unique entity, requiring its own dedicated pharmacokinetic and drug interaction evaluation, separate from gabapentin [3].

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